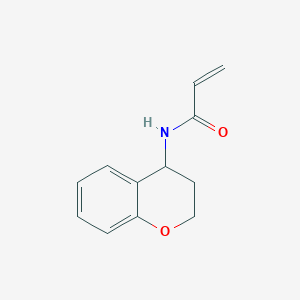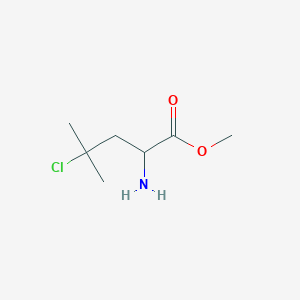![molecular formula C17H22N2O2S B2422895 N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide CAS No. 1252369-05-3](/img/structure/B2422895.png)
N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide, also known as ML-352, is a small molecule inhibitor that has shown promise in treating various cancers.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide binds to the ATP-binding pocket of Hsp70, preventing its interaction with client proteins and leading to their degradation. This results in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide has been shown to have a selective effect on cancer cells, with little to no toxicity observed in normal cells. In addition to its anti-cancer effects, N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide is its specificity for Hsp70, which reduces the potential for off-target effects. However, the synthesis of N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide is complex and time-consuming, which may limit its widespread use in lab experiments.
Future Directions
For N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide research include exploring its potential in combination with other cancer therapies, investigating its effects on different types of cancer, and optimizing its synthesis to improve its efficiency and scalability. Additionally, N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide may have potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide is a promising small molecule inhibitor that has shown potential in treating various cancers. Its specificity for Hsp70 and selective effects on cancer cells make it an attractive candidate for further research and development. With continued study, N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide may prove to be a valuable addition to the arsenal of cancer therapies available to patients.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide involves a multi-step process that starts with the reaction of 2-methoxyphenylthiol with 1-bromo-1-cyclohexene to form 2-(1-cyclohexenylthio)anisole. This compound is then reacted with cyanogen bromide to form N-(1-cyanocyclohexyl)-2-(2-methoxyphenylthio)acetamide, which is finally converted to N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide through a series of reactions.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide has been extensively studied for its potential in treating various cancers, including breast cancer, lung cancer, and pancreatic cancer. In vitro studies have shown that N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]propanamide inhibits the growth of cancer cells by targeting the protein Hsp70, which is involved in the folding and stabilization of many oncogenic proteins.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-13(22-15-9-5-4-8-14(15)21-2)16(20)19-17(12-18)10-6-3-7-11-17/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHBGCYKQBLQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2422813.png)

![5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2422818.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]piperazine](/img/structure/B2422820.png)

![4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2422824.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B2422825.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-methylbenzamide hydrochloride](/img/structure/B2422826.png)
![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2422827.png)
![(Z)-1'-(3-(3,4,5-trimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2422828.png)
![N-(2,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2422830.png)

